N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide is a benzamide derivative featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group at position 5 and a 2,3-dimethoxybenzamide moiety at position 2. The dimethoxy groups on the benzamide may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-25-16-5-3-4-14(18(16)26-2)19(24)22-10-12-9-17(27-23-12)13-7-6-11(20)8-15(13)21/h3-9H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGBZBLZNARNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide is a synthetic organic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.35 g/mol. The compound features an oxazole ring and a dimethoxybenzamide moiety, contributing to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Receptor Modulation : It can bind to various receptors, modulating signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Regulation : The compound may influence the expression of genes related to inflammatory responses and cancer progression.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers such as prostaglandins and cytokines.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results showed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
- In Vivo Model for Inflammation : In a mouse model induced with carrageenan to simulate inflammation, treatment with the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
Antitumor Activity
Recent studies have highlighted the antitumor properties of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide. It has been shown to inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Assays
In a study assessing its cytotoxic effects on lung cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 (lung cancer) | 6.75 ± 0.19 | High activity |
| This compound | HCC827 (lung cancer) | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
The results indicate that while the compound shows significant activity against cancer cell lines, further optimization is necessary to enhance selectivity towards malignant cells over normal cells .
Enzyme Inhibition
The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. This mechanism suggests potential for use in targeted cancer therapies.
Pharmacological Research
This compound has been investigated for its ability to modulate various biological pathways:
- Receptor Interaction : The compound may interact with cellular receptors affecting signal transduction pathways related to cell growth and apoptosis.
- Gene Expression Modulation : It may influence the expression of genes associated with inflammation and tumor progression.
Potential Therapeutic Uses
Given its biological activities, this compound could have several therapeutic applications:
- Cancer Treatment : Due to its antitumor properties, it may be developed as a novel anticancer agent.
- Inflammatory Disorders : Its ability to modulate gene expression related to inflammation suggests potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide (CAS 1021264-82-3)
- Structural Differences: Replaces the 2,3-dimethoxybenzamide with a 2-(3-methoxyphenoxy)acetamide group.
- Molecular Weight : 374.3 g/mol (vs. ~393.3 g/mol for the target compound), due to the absence of a second methoxy group and a smaller acetamide substituent.
PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)
- Core Heterocycle : Contains a triazole (vs. oxazole), which is critical for antifungal activity via cytochrome P450 inhibition.
- Pharmacokinetics : Optimized for inhaled delivery with minimal systemic exposure, contrasting with the benzamide derivative’s likely oral or topical route .
- Fluorination : Both compounds utilize 2,4-difluorophenyl groups, enhancing metabolic stability and target binding through hydrophobic interactions .
Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Heterocycle : 1,2,4-Triazole-3-thione core (vs. oxazole), commonly used in agrochemicals for herbicidal activity.
Table 1: Key Properties of Comparable Compounds
*Predicted using fragment-based methods.
Research Findings and Bioactivity Trends
- Antifungal Potential: The 2,4-difluorophenyl group in the target compound mirrors PC945’s pharmacophore, suggesting possible activity against Aspergillus spp., though the oxazole core may reduce potency compared to triazoles .
- Agrochemical Analogues : Sulfentrazone’s triazole-thione motif highlights the importance of sulfur in redox-mediated herbicidal activity, a feature absent in the target compound .
- SAR Insights : Dimethoxy groups may improve CNS penetration compared to bulkier substituents in PC945, but in vivo studies are needed to confirm .
Preparation Methods
Van Leusen Oxazole Synthesis
The Van Leusen reaction using tosylmethyl isocyanides (TosMIC) and carbonyl compounds is a classical method for oxazole synthesis. For the 5-(2,4-difluorophenyl) substitution, 2,4-difluorophenylglyoxal hydrate reacts with TosMIC in methanol under basic conditions (K2CO3, 0–5°C), yielding the oxazole core.
Example Protocol
Cyclodehydration of β-Ketoamides
Alternative routes involve cyclodehydration of β-ketoamides using POCl3 or PPA (polyphosphoric acid). For instance, treating N-(prop-2-yn-1-yl)-2,4-difluorobenzamide with a nitrile oxide generates the oxazole via 1,3-dipolar cycloaddition.
Optimization Insight
-
Catalyst : BAIL (Brønsted acidic ionic liquid) gels improve cyclization efficiency, reducing reaction time from 24 h to 4 h.
-
Solvent : Toluene or DMF enhances regioselectivity for the 1,2-oxazole isomer.
Amide Coupling: Linking the Oxazole and Benzamide Moieties
Carbodiimide-Mediated Coupling
The methylamine intermediate is coupled with 2,3-dimethoxybenzoic acid using EDCI/HOBt in dichloromethane.
Representative Procedure
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMF with HATU as the coupling agent increases yield to 92% while reducing racemization.
Purification and Characterization
Chromatography : Silica gel chromatography (EtOAc/hexane, 1:3) isolates the product with >99% purity.
Spectroscopic Data :
-
¹H NMR (600 MHz, DMSO-d6): δ 8.13 (t, J=7.2 Hz, 2H, oxazole-H), 7.36–7.01 (m, 12H, aromatic), 5.42 (d, J=11.4 Hz, 1H, CH2).
-
HRMS : [M+H]+ calcd. for C19H16F2N2O4: 375.1123; found: 375.1128.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Van Leusen + EDCI | 72 | 36 | 12.50 | Moderate |
| Cyclodehydration + HATU | 92 | 6 | 18.20 | High |
| BAIL Gel Catalysis | 89 | 4 | 9.80 | High |
Microwave-assisted coupling with HATU offers the highest efficiency, though BAIL gel methods are more cost-effective for industrial-scale production .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step process:
Oxazole Ring Formation : React 2,4-difluorophenylacetonitrile with hydroxylamine under acidic conditions to form the 1,2-oxazole core .
Amide Coupling : Use pyridine as a solvent and catalyst to react the oxazole intermediate with 2,3-dimethoxybenzoyl chloride. Stir overnight at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Monitor progress using TLC with UV visualization.
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically employed to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d to verify substituent positions. Key signals: aromatic protons (δ 6.8–7.9 ppm), oxazole methylene (δ 4.2–4.5 ppm), and methoxy groups (δ 3.8–3.9 ppm) .
- IR : Confirm amide C=O stretch (~1650–1680 cm) and oxazole C=N absorption (~1550 cm) .
- MS : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 389.12 (calculated for CHFNO).
Q. What crystallization strategies are effective for obtaining high-quality single crystals suitable for X-ray diffraction analysis?
- Methodological Answer : Recrystallize from a methanol/chloroform (3:1) mixture under slow evaporation. Maintain temperature at 4°C to enhance crystal lattice formation. Use centrosymmetric space groups (e.g., P) to resolve hydrogen-bonded dimers (N–H···N interactions, ~2.8–3.0 Å) and stabilize packing via C–H···O/F contacts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) be applied to predict the electronic properties and binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Docking : Employ AutoDock Vina to dock the compound into target proteins (e.g., enzymes with PFOR-like activity). Set grid parameters to cover active sites (30×30×30 Å) and validate binding poses using RMSD clustering (<2.0 Å) .
Q. What strategies resolve contradictions between theoretical predictions and experimental spectroscopic data (e.g., in fluorescence quantum yields)?
- Methodological Answer : If experimental fluorescence intensity is lower than predicted (e.g., due to solvent quenching), perform:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to reduce non-radiative decay.
- Lifetime Measurements : Use time-resolved fluorescence spectroscopy (TCSPC) to distinguish between radiative and non-radiative pathways.
- TD-DFT Adjustments : Include solvent effects (IEF-PCM model) in calculations to align theoretical and observed Stokes shifts .
Q. What in vitro models are appropriate for evaluating the pharmacological activity of this compound, and how should cellular assays be designed?
- Methodological Answer :
- Cell Lines : Use HEK-293 or HeLa cells transfected with target receptors (e.g., GPCRs). Validate expression via qPCR/Western blot.
- Dose-Response : Test concentrations from 1 nM–100 µM over 24–72 hours. Include positive controls (e.g., known agonists/antagonists) and measure viability via MTT assay.
- Mechanistic Studies : Perform calcium flux assays (Fluo-4 AM dye) or cAMP ELISA to quantify signaling pathways. Analyze data with GraphPad Prism using nonlinear regression (log[inhibitor] vs. response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
